molecular formula C19H40N2 B14390758 N~2~,N'~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine CAS No. 89951-06-4

N~2~,N'~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine

Katalognummer: B14390758
CAS-Nummer: 89951-06-4
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: LXVLHMVLEXLKKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with three methyl groups and a butane backbone with two propyl groups attached to nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the butane backbone The cyclohexyl ring is often synthesized through a series of cyclization reactions, while the butane backbone can be prepared through alkylation reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature and pressure to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones, while reduction may result in the formation of amines.

Wissenschaftliche Forschungsanwendungen

N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N2,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and resulting in various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2,2,6-Trimethylcyclohexyl)butan-2-one: A structurally similar compound with a ketone functional group.

    2-Butanone, 4-(2,2,6-trimethylcyclohexyl): Another similar compound with a different functional group arrangement.

Uniqueness

N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89951-06-4

Molekularformel

C19H40N2

Molekulargewicht

296.5 g/mol

IUPAC-Name

2-N,2-N'-dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine

InChI

InChI=1S/C19H40N2/c1-7-14-20-19(6,21-15-8-2)13-11-17-16(3)10-9-12-18(17,4)5/h16-17,20-21H,7-15H2,1-6H3

InChI-Schlüssel

LXVLHMVLEXLKKS-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)(CCC1C(CCCC1(C)C)C)NCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.